molecular formula C11H14BrNOS B1288144 2-(4-(2-Bromoethoxy)phenyl)thiazolidine CAS No. 937604-18-7

2-(4-(2-Bromoethoxy)phenyl)thiazolidine

Cat. No.: B1288144
CAS No.: 937604-18-7
M. Wt: 288.21 g/mol
InChI Key: BKAUWTAOEQBMRE-UHFFFAOYSA-N
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Description

2-(4-(2-Bromoethoxy)phenyl)thiazolidine (CAS: 937604-18-7) is a brominated thiazolidine derivative featuring a phenyl ring substituted with a 2-bromoethoxy group. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen, widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The bromoethoxy substituent in this compound enhances its reactivity, making it a versatile intermediate in pharmaceutical synthesis. For example, it has been utilized in the preparation of complex spirocyclic carboxamides and sulfonic acid derivatives in recent patents . Its molecular formula is C₁₁H₁₂BrNOS, with a molecular weight of 302.19 g/mol .

Properties

IUPAC Name

2-[4-(2-bromoethoxy)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUWTAOEQBMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280939
Record name 2-[4-(2-Bromoethoxy)phenyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-18-7
Record name 2-[4-(2-Bromoethoxy)phenyl]thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Bromoethoxy)phenyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Bromoethoxy)phenyl)thiazolidine typically involves the reaction of 4-(1,3-thiazolan-2-yl)phenol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromoethoxy)phenyl)thiazolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Studies have shown that thiazolidine derivatives exhibit significant antimicrobial properties. The presence of the bromoethoxy group enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics.
    • A case study demonstrated that derivatives similar to 2-(4-(2-Bromoethoxy)phenyl)thiazolidine showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
    • In vitro studies revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages.
  • Cancer Research :
    • Thiazolidine derivatives are being explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting potential applications in cancer therapy.
    • A notable study highlighted its selective cytotoxicity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic index.

Biological Applications

  • Neuroprotective Properties :
    • Recent research has indicated that 2-(4-(2-Bromoethoxy)phenyl)thiazolidine may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Experimental models showed that the compound could enhance neuronal survival under oxidative stress conditions.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its mechanism involves binding to the active site of these enzymes, thereby modulating their activity.
    • This property has implications in drug design, where enzyme inhibitors are crucial for developing therapeutic agents.

Industrial Chemistry

  • Synthesis of Fine Chemicals :
    • In industrial applications, 2-(4-(2-Bromoethoxy)phenyl)thiazolidine serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
    • Its unique structure allows for further modifications, leading to the development of new compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromoethoxy)phenyl)thiazolidine involves its interaction with nucleophiles due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The thiazole ring can also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of thiazolidine derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(4-(2-Bromoethoxy)phenyl)thiazolidine with analogous compounds:

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
2-(4-(2-Bromoethoxy)phenyl)thiazolidine 4-(2-Bromoethoxy)phenyl C₁₁H₁₂BrNOS Intermediate in spirocyclic carboxamide synthesis; reactive bromoethoxy group enables alkylation reactions.
2-(4-Bromophenyl)thiazolidine-4-carboxylic acid 4-Bromophenyl, carboxylic acid C₁₀H₁₀BrNO₂S Lower lipophilicity due to carboxylic acid; potential antimicrobial activity (not explicitly tested here).
2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]thiazolidine 5-Bromo-2-methoxyphenyl, sulfonyl group C₁₇H₁₇BrNO₄S₂ Sulfonyl group increases molecular weight (483.36 g/mol) and may enhance metabolic stability.
P4: 2-(4-{2-[(4-Bromobenzoyl)oxy]ethoxy}phenyl)-thiazolidine-4-carboxylic acid 4-Bromobenzoyloxyethoxy, carboxylic acid C₁₉H₁₈BrNO₅S Ester group introduces polarity (MIC values: 15.6–125 µg/mL against E. coli and C. albicans).
2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid Multiple halogenated substituents C₁₈H₁₇BrFNO₄S Enhanced steric bulk and potential for multi-target biological interactions.

Biological Activity

2-(4-(2-Bromoethoxy)phenyl)thiazolidine is a derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potentials, mechanisms of action, and related research findings.

Structure and Synthesis

The compound features a thiazolidine core substituted with a brominated ethoxyphenyl group. This structural modification is hypothesized to enhance its biological activity compared to other thiazolidine derivatives.

Synthetic Pathways

Recent studies have explored various synthetic routes for thiazolidine derivatives, including:

  • One-pot synthesis : Involves the reaction of aromatic amines with aldehydes and thioglycolic acid under solvent-free conditions, yielding high purity products .
  • Catalytic methods : Utilizing catalysts like Bi(SCH₂COOH)₃ to improve yields and reaction times .

Antidiabetic Effects

Thiazolidinediones (TZDs), including derivatives like 2-(4-(2-Bromoethoxy)phenyl)thiazolidine, are primarily known for their role in managing type 2 diabetes mellitus. They act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism.

  • Mechanism of Action : TZDs enhance insulin sensitivity and reduce blood glucose levels by modulating gene expression involved in glucose metabolism .
  • Case Study : In vivo studies demonstrated that certain thiazolidinedione derivatives significantly lowered blood glucose levels in diabetic models, indicating potential therapeutic benefits .

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit promising anticancer properties.

  • Cytotoxicity Studies : Various thiazolidinedione compounds have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia). For instance, derivatives displayed IC₅₀ values in the low micromolar range, suggesting potent activity .
  • Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation pathways. For example, compounds have been reported to inhibit thymidylate synthase, a key enzyme in DNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives can be influenced by their structural modifications.

Compound ModificationBiological ActivityReference
Brominated substituentsEnhanced PPAR-γ activation
Electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Alkyl chain lengthModulation of solubility and bioavailability

Pharmacokinetic Properties

Understanding the pharmacokinetics of these compounds is crucial for evaluating their therapeutic potential.

  • Absorption and Metabolism : Studies have shown that certain derivatives exhibit favorable pharmacokinetic profiles adhering to Lipinski's rule of five, indicating good oral bioavailability .
  • Toxicity Assessments : Evaluations using MTT assays revealed low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(2-Bromoethoxy)phenyl)thiazolidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, bromoethyl intermediates (e.g., 7-[[4-(2-bromoethoxy)-2,3-difluorophenyl]methyl] derivatives) are reacted with thiazolidine precursors in polar aprotic solvents like N,N-dimethylformamide (DMF) under reflux (80°C) with potassium phosphate as a base and tetrabutylammonium iodide as a phase-transfer catalyst. Purification is typically achieved via reverse-phase HPLC using MeCN/water (0.1% formic acid) mobile phases .

Q. How can spectroscopic techniques (IR, NMR, LCMS) validate the structure of 2-(4-(2-Bromoethoxy)phenyl)thiazolidine derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of thiazolidine rings via C-N stretching (1310–1325 cm⁻¹) and ester/amide C=O bonds (1725–1740 cm⁻¹) .
  • NMR : Identify aromatic protons (δ 6.8–8.0 ppm for substituted phenyl groups) and thiazolidine protons (e.g., H-2 at δ 5.45–5.60 ppm and H-4 at δ 4.32–4.49 ppm) .
  • LCMS : Monitor molecular ion peaks (e.g., m/z 809.1 [M+H]⁺) and retention times (1.32–1.38 minutes under SMD-TFA05 conditions) .

Q. What solvent systems and reaction conditions minimize side reactions during synthesis?

  • Methodological Answer : Use DMF with potassium phosphate (pH 7–9) to stabilize intermediates and reduce hydrolysis. Avoid protic solvents (e.g., water) during bromoethoxy coupling to prevent premature elimination. Reaction temperatures should not exceed 80°C to avoid thermal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolidine derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data (e.g., MurB inhibition vs. tyrosinase inhibition) may arise from assay conditions. Standardize protocols:

  • Use Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) for bacterial assays with peptidoglycan biosynthesis inhibitors .
  • For tyrosinase inhibition, employ mushroom tyrosinase with L-DOPA as a substrate and compare IC₅₀ values under pH 6.8 buffered conditions .
  • Cross-validate results using structural analogs (e.g., 2-(substituted phenyl)thiazolidine-4-carboxylic acids) to isolate substituent effects .

Q. What strategies improve regioselectivity in functionalizing the thiazolidine ring?

  • Methodological Answer :

  • Steric control : Introduce bulky groups (e.g., trifluoromethyl) at the 4-position of the phenyl ring to direct bromoethoxy coupling to the para position .
  • Electronic control : Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring enhance electrophilic aromatic substitution at the ortho position .
  • Use in silico modeling (e.g., DFT calculations) to predict reactive sites and optimize reaction pathways .

Q. How can synthetic yields be optimized for multi-step reactions involving bromoethoxy intermediates?

  • Methodological Answer :

  • Stepwise purification : Isolate intermediates (e.g., bromoethoxy-phenyl precursors) via silica gel chromatography (hexane:ethyl acetate, 3:1) before thiazolidine ring closure .
  • Catalyst optimization : Replace tetrabutylammonium iodide with PEG-400 for improved solubility and reduced byproducts in SN2 reactions .
  • Scale-up considerations : Maintain a 1:2 molar ratio of bromoethyl intermediates to thiazolidine precursors to avoid excess reagent accumulation .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on thiazolidine derivative stability?

  • Methodological Answer : Stability variations may stem from:

  • pH sensitivity : Thiazolidine rings are prone to hydrolysis under acidic conditions (pH < 4). Use buffered solutions (pH 6–8) during biological assays .
  • Light exposure : Bromoethoxy groups degrade under UV light. Store compounds in amber vials and conduct reactions under inert atmospheres .
  • Counterion effects : Hydroiodide salts (e.g., L-aspartate dimethyl ester hydroiodide) may stabilize intermediates better than hydrochlorides .

Structure-Activity Relationship (SAR) Guidance

Q. Which substituents enhance the pharmacological activity of 2-(4-(2-Bromoethoxy)phenyl)thiazolidine derivatives?

  • Methodological Answer :

  • Electron-deficient groups : Nitro (NO₂) or trifluoromethyl (CF₃) at the phenyl para position increase enzyme binding affinity (e.g., IC₅₀ = 38 µM for tyrosinase inhibition) .
  • Halogen substitution : Bromo or iodo groups at the benzoyloxy position improve antimicrobial activity (e.g., MIC = 12.5 µg/mL against Bacillus megaterium) .
  • Chiral centers : (2R,4R) configurations show 2–3× higher activity than racemic mixtures in MurB inhibition assays .

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